molecular formula C10H9F2NO B1444741 Azetidin-1-yl-(2,4-difluorophenyl)methanone CAS No. 955885-22-0

Azetidin-1-yl-(2,4-difluorophenyl)methanone

Cat. No. B1444741
CAS RN: 955885-22-0
M. Wt: 197.18 g/mol
InChI Key: IZUWUKOKDKHRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(2,4-difluorophenyl)methanone, commonly known as DFPM, is a small molecule that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

Neuropathic and Inflammatory Pain Management

Azetidin-1-yl-(2,4-difluorophenyl)methanone: is a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme involved in the endocannabinoid signaling pathway . By inhibiting MAGL, this compound can increase levels of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor agonist, which plays a significant role in modulating pain. This has been demonstrated to have antinociceptive effects in rat models of neuropathic and inflammatory pain .

Enhancement of Endocannabinoid Signaling

The inhibition of MAGL by Azetidin-1-yl-(2,4-difluorophenyl)methanone leads to an elevation of 2-AG levels in the hippocampus. This enhancement of endocannabinoid signaling could have therapeutic potential in various neurological disorders where endocannabinoid signaling is dysregulated .

Potential Treatment for Sleep Disorders

Research indicates that Azetidin-1-yl-(2,4-difluorophenyl)methanone can prolong wakefulness in rats, suggesting a potential application in the treatment of sleep disorders such as narcolepsy or excessive daytime sleepiness .

Drug Discovery and Translational Medicine

As a selective and reversible MAGL inhibitor, Azetidin-1-yl-(2,4-difluorophenyl)methanone represents a valuable tool in drug discovery. Its pharmacological profile can aid in the development of new therapeutic agents targeting the endocannabinoid system for various medical conditions .

Research on Cannabinoid Receptors

This compound’s ability to modulate 2-AG levels makes it a useful agent for studying the physiological and pathological roles of cannabinoid receptors CB1 and CB2, which are implicated in a wide range of biological processes .

Exploration of Anti-Inflammatory Properties

Given the role of the endocannabinoid system in inflammation, Azetidin-1-yl-(2,4-difluorophenyl)methanone could be used to explore anti-inflammatory properties and mechanisms, potentially leading to new treatments for chronic inflammatory diseases .

properties

IUPAC Name

azetidin-1-yl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUWUKOKDKHRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(2,4-difluorophenyl)methanone

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluorobenzoyl chloride (1.14 g, 6.46 mmol) in CH2Cl2 was added azetidine hydrochloride (1.46 g, 15.6 mmol) and Et3N (2.70 mL, 19.4 mmol). The reaction mixture was stirred at room temperature for 1 hr, quenched with H2O (100 mL), and extracted with CH2Cl2 (2×100 mL). The organic layers were dried over MgSO4 and concentrated to give an off-white solid (896 mg, 76% yield) which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.52-7.59 (m, 1 H) 6.91-6.98 (m, 1 H) 6.81-6.87 (m, 1 H) 4.21 (t, J=7.71 Hz, 2 H) 4.11 (t, J=7.71 Hz, 2 H) 2.30-2.38 (m, 2 H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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